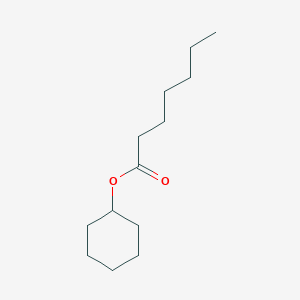

Cyclohexyl heptanoate

CAS No.: 5454-26-2

Cat. No.: VC20491674

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5454-26-2 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | cyclohexyl heptanoate |

| Standard InChI | InChI=1S/C13H24O2/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h12H,2-11H2,1H3 |

| Standard InChI Key | WRFAGNPJDOSOAP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OC1CCCCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Cyclohexyl heptanoate is an ester formed via the condensation of cyclohexanol and heptanoic acid. Its IUPAC name, cyclohexyl heptanoate, reflects the cyclohexyl ester group bonded to a seven-carbon aliphatic chain. The compound’s InChIKey, WRFAGNPJDOSOAP-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration . The cyclohexane ring introduces steric effects and influences solubility, while the heptanoate moiety contributes to hydrophobic interactions.

Spectroscopic and Chromatographic Data

Gas chromatography (GC) analyses on non-polar columns reveal a retention index (RI) of 1499 under standardized conditions: a temperature ramp from 80°C to 260°C at 3°C/min using a helium carrier gas . This RI value situates cyclohexyl heptanoate within a retention range typical of mid-to-long-chain esters, providing a benchmark for analytical identification.

Synthesis and Reaction Pathways

Fischer Esterification

The synthesis of cyclohexyl heptanoate predominantly follows the Fischer esterification mechanism, where cyclohexanol and heptanoic acid react under acidic catalysis. Sulfuric acid or heteropolyacid catalysts (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂) facilitate protonation of the carboxylic acid, enabling nucleophilic attack by the alcohol . The reaction proceeds under reflux to remove water, shifting equilibrium toward ester formation:

Optimized conditions, such as elevated temperatures (140–170°C) and reduced pressure (1500.15 Torr), enhance yield by minimizing side reactions like dehydration or oxidation .

Hydrolysis and Derivative Formation

Cyclohexyl heptanoate undergoes hydrolysis in aqueous acidic or basic media, regenerating cyclohexanol and heptanoic acid. This reversibility necessitates anhydrous storage conditions. Functionalization reactions, such as reduction to cyclohexyl heptanol or oxidation to cyclohexyl heptanoic acid, further expand its utility in synthetic chemistry .

Physicochemical Properties

Thermal and Solubility Characteristics

As a liquid at standard conditions, cyclohexyl heptanoate exhibits moderate volatility, with a boiling point inferred to exceed 200°C based on analogous esters. Its solubility profile favors non-polar solvents (e.g., hexane, diethyl ether) due to the hydrophobic cyclohexyl and heptanoate groups. Polar aprotic solvents like acetone may dissolve it at elevated temperatures.

Chromatographic Behavior

The compound’s retention index (RI = 1499) on a methyl silicone capillary column (Ultra-1) aligns with esters of comparable chain length . This RI aids in GC-MS identification, distinguishing it from structural analogs like cyclohexyl hexanoate (RI ≈ 1450) or octyl heptanoate (RI > 1500).

Industrial and Research Applications

Flavor and Fragrance Industry

Esters like cyclohexyl heptanoate are prized for their fruity and floral odors. While direct applications in consumer products require further validation, its structural similarity to cyclohexyl hexanoate (used in perfumery) suggests potential as a fragrance additive .

Solvent and Plasticizer Applications

The compound’s non-polar nature and thermal stability position it as a candidate for specialty solvents or plasticizers. Its cyclic structure may reduce migration rates in polymer matrices compared to linear esters, enhancing durability in materials science applications.

Comparative Analysis with Structural Analogs

Cyclohexyl heptanoate’s intermediate chain length balances volatility and solubility, making it versatile for formulations requiring controlled evaporation rates .

Future Research Directions

-

Application-Specific Studies: Rigorous testing in fragrance formulations and polymer matrices to quantify performance metrics.

-

Environmental Impact Assessments: Biodegradability and ecotoxicology profiling to ensure regulatory compliance.

-

Catalytic Optimization: Exploring immobilized catalysts or enzymatic methods to enhance synthesis efficiency and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume